Chlorpyrifos oxon

Catalog No.
S590424
CAS No.
5598-15-2
M.F
C9H11Cl3NO4P
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpyrifos oxon

CAS Number

5598-15-2

Product Name

Chlorpyrifos oxon

IUPAC Name

diethyl (3,5,6-trichloro-2-pyridinyl) phosphate

Molecular Formula

C9H11Cl3NO4P

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3

InChI Key

OTMOUPHCTWPNSL-UHFFFAOYSA-N

SMILES

Array

Synonyms

Phosphoric Acid Diethyl 3,5,6-Trichloro-2-pyridinyl Ester; 6-Trichloro-2-pyridyl Diethyl Phosphate; Chloropyrifos Oxon; Chlorpyrifos-ethyl Oxon; Chlorpyriphoxon; Diethyl 3,5,6-Trichloro-2-pyridyl Phosphate; Dursban Oxygen Analog; Dursbanoxon; Fospira

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

The exact mass of the compound Chlorpyrifos oxon is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorpyrifos oxon (CAS: 5598-15-2) is the highly reactive, oxygenated metabolite of the widely utilized phosphorothioate insecticide chlorpyrifos. In scientific procurement, it is primarily sourced as a high-purity reference standard and a direct-acting acetylcholinesterase (AChE) inhibitor. Unlike its parent compound, chlorpyrifos oxon features a terminal P=O bond that readily phosphorylates the serine hydroxyl group within the AChE active site without requiring metabolic activation [1]. Its distinct physicochemical profile—characterized by potent direct enzyme inhibition, specific aqueous hydrolysis kinetics, and high binding affinity—makes it an indispensable reagent for in vitro neurotoxicity screening, biosensor calibration, and environmental degradation monitoring.

Procuring the parent compound (chlorpyrifos) as a substitute for chlorpyrifos oxon in in vitro assays fundamentally compromises experimental validity. Chlorpyrifos is a weak direct AChE inhibitor and requires cytochrome P450-mediated oxidative desulfuration to exert its toxicological effect [1]. Consequently, in purified enzyme assays, cell cultures, or biosensor matrices lacking metabolic activation systems, the parent compound will yield false negatives or drastically underestimated toxicity metrics. Furthermore, substituting with other organophosphate oxons (such as paraoxon) alters the bimolecular inhibitory rate constants and binding dynamics, invalidating comparative kinetic models and regulatory compliance benchmarks specific to chlorpyrifos exposure[2].

Direct In Vitro AChE Inhibition Capability

In purified enzyme systems lacking cytochrome P450, the parent compound chlorpyrifos exhibits minimal direct inhibitory activity. Chlorpyrifos oxon, conversely, is the direct-acting toxicant, demonstrating an IC50 in the low nanomolar range (e.g., ~3 nM in isolated tissue AChE) [1]. This necessitates the procurement of the oxon form for any assay where metabolic desulfuration cannot occur.

Evidence DimensionRequirement for metabolic activation in vitro
Target Compound DataDirect AChE inhibition (IC50 ~3 nM in isolated enzyme assays)
Comparator Or BaselineChlorpyrifos (Parent): Requires CYP450 oxidative desulfuration; weak direct inhibitor
Quantified DifferenceOrders of magnitude higher direct inhibitory activity in vitro without metabolic pre-incubation
ConditionsPurified AChE assays or cell cultures lacking liver microsomes/CYP450

Essential for procurement in in vitro toxicology and biosensor calibration where metabolic activation systems are absent, preventing false-negative results.

Bimolecular Inhibitory Rate Constant (ki) Superiority

When evaluating organophosphate oxons for high-sensitivity assay development, chlorpyrifos oxon demonstrates significantly faster phosphorylation kinetics than paraoxon. In rat brain AChE models, the bimolecular inhibitory rate constant (ki) for chlorpyrifos oxon was measured at 0.206 nM⁻¹h⁻¹, compared to 0.0216 nM⁻¹h⁻¹ for paraoxon at 1-100 nM concentrations [1]. This ~9.5-fold increase in ki indicates a much higher inhibitory potency at equivalent concentrations.

Evidence DimensionBimolecular inhibitory rate constant (ki)
Target Compound Data0.206 ± 0.018 nM⁻¹h⁻¹
Comparator Or BaselineParaoxon: 0.0216 nM⁻¹h⁻¹
Quantified Difference~9.5-fold higher phosphorylation rate constant for chlorpyrifos oxon
ConditionsRat brain AChE in vitro assay at 1-100 nM inhibitor concentrations

Justifies selecting chlorpyrifos oxon as the high-sensitivity benchmark standard for developing advanced AChE-inhibition biosensors.

pH-Dependent Aqueous Stability and Handling

The formulation and storage of chlorpyrifos oxon analytical standards require strict pH control due to its rapid hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP). Research indicates the half-life of chlorpyrifos oxon is 20.9 days at pH 8.0, dropping to 6.7 days at pH 9.0, and just 14 minutes at pH 11.8[1]. In contrast, the parent chlorpyrifos is significantly more stable under neutral to mildly alkaline conditions (half-life ~2 weeks at pH 9.0).

Evidence DimensionAqueous hydrolysis half-life
Target Compound Data20.9 days at pH 8.0; 6.7 days at pH 9.0; 14 min at pH 11.8
Comparator Or BaselineChlorpyrifos (Parent): Stable at neutral pH (72-81 days); ~14 days at pH 9.0
Quantified DifferenceChlorpyrifos oxon degrades significantly faster in mildly alkaline buffers than the parent compound
Conditions20 mM TrisCl buffer at 23 °C

Dictates strict buffer selection (pH < 8) and storage protocols for analytical laboratories to prevent degradation prior to assay execution.

Electrochemical Biosensor Limit of Detection (LOD)

Chlorpyrifos oxon is a premier target analyte for validating trace-level environmental biosensors due to its extreme enzyme affinity. On acetylcholinesterase-modified screen-printed graphite electrodes, chlorpyrifos oxon can be detected with a Limit of Detection (LOD) of 4.4 nM, and even lower (0.65 nM) on oxidative boron-doped diamond electrodes [1]. This sub-nanomolar sensitivity outperforms generic carbamate or less potent OP standards.

Evidence DimensionBiosensor Limit of Detection (LOD)
Target Compound Data0.65 nM to 4.4 nM depending on electrode modification
Comparator Or BaselineGeneric OP/carbamate standards: Typically >10-100 nM LODs
Quantified DifferenceSub-nanomolar to low-nanomolar detection capability
ConditionsAChE-immobilized screen-printed or boron-doped diamond (OBDD) electrodes

Validates chlorpyrifos oxon as the preferred high-affinity calibration analyte for validating next-generation environmental monitoring devices.

Calibration of High-Sensitivity AChE-Inhibition Biosensors

Due to its high bimolecular inhibitory rate constant (ki) and direct action, chlorpyrifos oxon is a highly sensitive target analyte for validating screen-printed and boron-doped diamond electrochemical biosensors [1]. It provides a rigorous sub-nanomolar benchmark for environmental monitoring equipment.

In Vitro Neurotoxicity and High-Throughput Screening

Procured as the positive control or primary test article in cell-based assays and purified enzyme models. Because it does not require CYP450 metabolic activation, it ensures accurate, reproducible toxicity metrics in systems lacking liver microsomes [2].

Environmental Degradation and Water Treatment Monitoring

Utilized as an analytical standard to quantify the oxidative transformation of chlorpyrifos in municipal water treatment. During chlorination processes, the parent compound rapidly oxidizes to the oxon, making chlorpyrifos oxon the critical regulatory and safety target in finished drinking water[3].

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

332.949128 Da

Monoisotopic Mass

332.949128 Da

Heavy Atom Count

18

UNII

7RC6H1MPX6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

5598-15-2

Metabolism Metabolites

Chlorpyrifos-oxon has known human metabolites that include Diethyl phosphorothioate and 3,5,6-Trichloro-2-pyridinol.
Chlorpyrifos-oxon is a known human metabolite of Chlorpyrifos.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Diethyl (3,5,6-trichloro-2-pyridyl) phosphate

Dates

Last modified: 08-15-2023
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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